An In-Depth Technical Guide to 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile
An In-Depth Technical Guide to 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of the novel compound 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from structurally analogous compounds to offer valuable insights for researchers. The document covers theoretical and predicted physicochemical properties, a plausible synthetic route via the Knoevenagel condensation, expected spectroscopic characteristics, and a discussion of its potential reactivity and biological significance. This guide is intended to serve as a foundational resource for scientists interested in exploring the unique characteristics and potential applications of this and related naphthalene-based compounds in medicinal chemistry and materials science.
Introduction and Compound Identification
2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile is a complex organic molecule that incorporates a naphthalene ring system, a methoxy ether, and a dicyanovinylidene group. This unique combination of functional groups suggests a rich and potentially versatile chemical profile. The naphthalene moiety provides a large, aromatic, and relatively rigid scaffold, which is a common feature in many biologically active compounds. The electron-rich methoxy group and the electron-withdrawing dicyanovinylidene group create a "push-pull" electronic system across the central double bond, which may impart interesting photophysical properties and specific reactivity patterns.
While this compound is not extensively documented in the scientific literature, its structural motifs are of significant interest in medicinal chemistry. Malononitrile derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The naphthalene core is also a well-established pharmacophore.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile |
| CAS Number | 221242-71-3 |
| Molecular Formula | C₁₅H₁₀N₂O |
| Molecular Weight | 234.26 g/mol |
| Canonical SMILES | COC(=C(C#N)C#N)C1=CC=CC2=CC=CC=C12 |
| InChI | InChI=1S/C15H10N2O/c1-18-15(12(9-16)10-17)14-8-4-6-11-5-2-3-7-13(11)14/h2-8H,1H3 |
| InChIKey | XQWRQOZYYLGZMS-UHFFFAOYSA-N |
Physicochemical and Predicted Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Appearance | Likely a crystalline solid | Naphthalene derivatives and arylmethylidene malononitriles are typically solids at room temperature. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, acetone, ethyl acetate) and poorly soluble in water. | The large aromatic naphthalene ring and the overall nonpolar character of the molecule suggest poor aqueous solubility. |
| Melting Point | Predicted to be in the range of 150-200 °C | Based on the melting point of the analogous compound 2-(naphthalen-1-ylmethylene)malononitrile (175 °C).[2] |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be around 3.0-4.0 | The lipophilic naphthalene ring will be the main contributor to a higher LogP value. |
| Stability | The compound is expected to be stable under normal laboratory conditions. However, the vinyl ether moiety may be susceptible to hydrolysis under acidic conditions.[3][4] Methoxy naphthalene derivatives are generally stable but can be sensitive to strong oxidizing agents.[5] | The presence of both electron-donating and -withdrawing groups on the double bond may influence its stability. |
Synthesis and Characterization
A plausible and efficient synthetic route to 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile is the Knoevenagel condensation. This well-established reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile.[6] In this case, the likely precursors would be 1-naphthaldehyde and a methoxy-substituted malononitrile derivative, or more likely, a two-step process starting with the Knoevenagel condensation of 1-naphthaldehyde and malononitrile, followed by O-methylation.
However, a more direct approach would be the reaction of a methoxy-naphthalene carbonyl precursor with malononitrile. Given the target structure, a plausible starting material would be methyl 1-naphthoate, which could be converted to a reactive intermediate. A more straightforward hypothetical synthesis would involve the reaction of 1-methoxy-1-(naphthalen-1-yl)methaniminium salt with malononitrile, though the synthesis of this specific iminium salt is not commonly described.
A highly probable synthetic pathway is the O-alkylation of the Knoevenagel adduct of 1-naphthaldehyde and malononitrile.
Proposed Synthetic Protocol
This proposed two-step synthesis is based on established methodologies for Knoevenagel condensations and subsequent alkylations.
Step 1: Synthesis of 2-(naphthalen-1-ylmethylene)malononitrile
This step involves the base-catalyzed Knoevenagel condensation of 1-naphthaldehyde with malononitrile.
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Reactants:
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1-Naphthaldehyde (1.0 eq)
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Malononitrile (1.1 eq)
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Piperidine or a mild base (catalytic amount, e.g., 0.1 eq)
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Solvent: Ethanol or isopropanol
-
-
Procedure:
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Dissolve 1-naphthaldehyde and malononitrile in the chosen alcohol in a round-bottom flask equipped with a reflux condenser.
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Add a catalytic amount of piperidine to the mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
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Collect the solid product by vacuum filtration and wash with cold ethanol.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
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Step 2: O-Methylation to yield 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile
The product from Step 1 can be considered as a vinylogous acid due to the acidic proton on the double bond, which can be deprotonated and subsequently methylated. However, a more likely scenario is that the target compound is a vinyl ether, which would require a different synthetic strategy. Based on the IUPAC name, the methoxy group is attached to the carbon bearing the naphthalene ring. A plausible, though less common, synthesis could involve the reaction of 1-naphthoyl chloride with a suitable reagent to form a ketene acetal, which could then react with malononitrile.
A more direct and plausible one-step synthesis would be a catalyst-free Knoevenagel condensation in an aqueous medium, which has been shown to be effective for similar reactions.[7]
Characterization and Spectroscopic Analysis (Predicted)
In the absence of experimental spectra, the following predictions are based on the analysis of the compound's structure and data from analogous compounds, particularly 2-(naphthalen-1-ylmethylene)malononitrile.
3.2.1. ¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (naphthalene ring): A complex multiplet pattern is expected in the range of δ 7.5-8.5 ppm, corresponding to the seven protons of the naphthalene ring system.
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Methoxy Protons (-OCH₃): A sharp singlet is predicted around δ 3.8-4.2 ppm, integrating to three protons.
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Vinyl Proton: The presence of a vinyl proton is not expected based on the IUPAC name.
3.2.2. ¹³C NMR Spectroscopy (Predicted)
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Naphthalene Carbons: Multiple signals are expected in the aromatic region (δ 120-140 ppm).
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Cyano Carbons (-C≡N): Two signals are anticipated in the range of δ 110-120 ppm.
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Olefinic Carbons (C=C): Two signals are expected for the double bond carbons, with the carbon attached to the naphthalene ring appearing further downfield.
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Methoxy Carbon (-OCH₃): A signal is predicted in the region of δ 55-60 ppm.
3.2.3. Infrared (IR) Spectroscopy (Predicted)
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C≡N Stretch (Nitrile): A sharp, strong absorption band is expected around 2220-2230 cm⁻¹.
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C=C Stretch (Alkene): A medium intensity band is anticipated in the region of 1580-1620 cm⁻¹.
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C-O Stretch (Ether): A strong absorption is expected in the range of 1200-1250 cm⁻¹.
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Aromatic C-H Stretch: Bands are expected above 3000 cm⁻¹.
3.2.4. Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 234.
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Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, 31 amu), the loss of a cyano radical (-CN, 26 amu), and fragmentation of the naphthalene ring.
Reactivity and Stability
The reactivity of 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile is dictated by its key functional groups:
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Dicyanovinylidene Group: This electron-withdrawing group makes the double bond electron-deficient and susceptible to nucleophilic attack (Michael addition).
-
Vinyl Ether Moiety: Vinyl ethers are known to be sensitive to acidic conditions, which can lead to hydrolysis to form a carbonyl compound.[3][4]
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Naphthalene Ring: The aromatic ring can undergo electrophilic substitution reactions, although the substitution pattern will be influenced by the activating/deactivating nature of the substituent at the 1-position.
The electron-rich nature of the double bond in vinyl ethers makes them reactive towards electrophiles.[8] The presence of the electron-withdrawing dicyano groups will likely modulate this reactivity.
Potential Biological Activity and Applications
While no specific biological activities have been reported for 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile, its structural components suggest several areas of potential therapeutic interest.
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Anticancer Activity: Many naphthalene derivatives and malononitrile-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1] The planar naphthalene ring can intercalate with DNA, and the reactive dicyanovinyl group can potentially interact with biological nucleophiles.
-
Antimicrobial Activity: The malononitrile scaffold is a known pharmacophore in various antimicrobial agents.[1]
-
Enzyme Inhibition: The electron-rich naphthalene ring and the potential for the molecule to act as a Michael acceptor suggest it could be an inhibitor of enzymes with nucleophilic residues in their active sites.
-
Materials Science: The "push-pull" electronic nature of the molecule suggests potential applications in nonlinear optics and as a component in organic electronic materials.
Further research is required to elucidate the specific biological activities and potential applications of this compound.
Safety and Handling
No specific safety data sheet (MSDS) is available for 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile. Therefore, it should be handled with the care afforded to a novel chemical with unknown toxicological properties. General precautions for handling nitriles and aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or other chemically resistant material), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.
-
Toxicity: Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin. The toxicity of this specific compound is unknown.
Conclusion
2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile is a fascinating molecule with a unique combination of structural features that suggest a rich potential for further investigation. While direct experimental data is currently lacking, this technical guide provides a solid foundation for researchers by offering predicted properties, a plausible synthetic route, and an overview of potential applications based on established chemical principles and data from analogous compounds. The insights provided herein are intended to stimulate and guide future research into the synthesis, characterization, and evaluation of this and related compounds for applications in drug discovery and materials science.
Diagrams
Caption: Proposed two-step synthesis of the target compound.
References
-
Malononitrile: A Versatile Active Methylene Group. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]
- Schnyder, A., Indolese, A. F., Maetzke, T., Wenger, J., & Blaser, H.-U. (2006). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Synlett, 2006(19), 3167–3168.
- Bhoite, S. P., Bansode, A. H., & Suryavanshi, G. (2020). Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition/Decynoformylation/Addition Sequence: An Access to α-Aminonitriles and α-Aminoamides. The Journal of Organic Chemistry, 85(22), 14858–14865.
-
Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Push-Pull Chromophores Based on the Naphthalene Scaffold: Potential Candidates for Optoelectronic Applications. (2019, April 24). PMC. Retrieved January 21, 2026, from [Link]
- Hydrolysis of vinyl ethers. (n.d.). Google Patents.
- Garófalo, F. N., et al. (2023). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. Journal of Physical Organic Chemistry, 36(8), e4511.
- Cardillo, G., et al. (2003). A Straightforward Method for the Synthesis of Alkylidene and Arylidene Malonates Through Proline-Catalyzed Knoevenagel Condensation.
-
An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Electrophilic Addition Reactions of Alkenes. (2024, April 3). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Hydrolysis of Vinyl Ether I Ether I Organic Chemistry I (in English). (2017, February 11). YouTube. Retrieved January 21, 2026, from [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024, September 10). Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. rsc.org [rsc.org]
- 3. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Push-Pull Chromophores Based on the Naphthalene Scaffold: Potential Candidates for Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
